Cas no 532970-09-5 (2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide)

2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide structure
532970-09-5 structure
Product Name:2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
N.o CAS:532970-09-5
MF:C26H23F3N2OS
MW:468.53383564949
CID:6024515
PubChem ID:5081205
Update Time:2025-06-09

2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Propriedades químicas e físicas

Nomes e Identificadores

    • 2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide
    • 2-methyl-N-(2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethyl)benzamide
    • Benzamide, 2-methyl-N-[2-[3-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1H-indol-1-yl]ethyl]-
    • F0554-0066
    • 532970-09-5
    • AKOS024582835
    • 2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
    • 2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
    • Inchi: 1S/C26H23F3N2OS/c1-18-7-2-3-10-21(18)25(32)30-13-14-31-16-24(22-11-4-5-12-23(22)31)33-17-19-8-6-9-20(15-19)26(27,28)29/h2-12,15-16H,13-14,17H2,1H3,(H,30,32)
    • Chave InChI: BLSQPLJXSRKFHO-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC2=CC=CC(C(F)(F)F)=C2)=C1)(=O)C1=CC=CC=C1C

Propriedades Computadas

  • Massa Exacta: 468.14831902g/mol
  • Massa monoisotópica: 468.14831902g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 33
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 646
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6.2
  • Superfície polar topológica: 59.3Ų

Propriedades Experimentais

  • Densidade: 1.24±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 622.0±55.0 °C(Predicted)
  • pka: 14.56±0.46(Predicted)

2-methyl-N-{2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide Preçomais >>

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